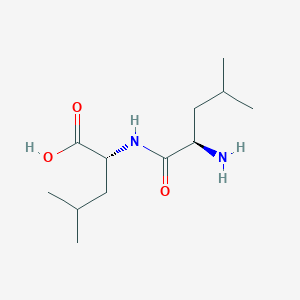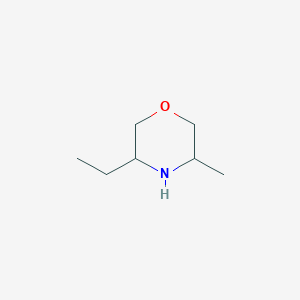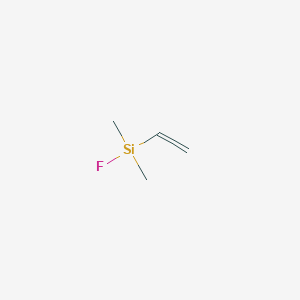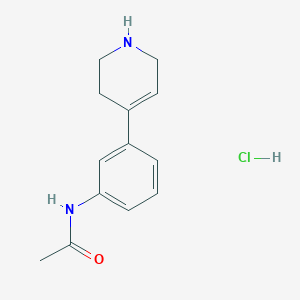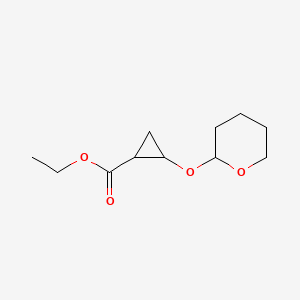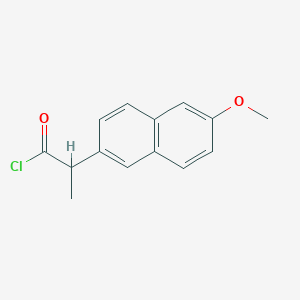
2-(6-methoxynaphthalen-2-yl)propanoyl Chloride
Vue d'ensemble
Description
2-(6-methoxynaphthalen-2-yl)propanoyl Chloride is a chemical compound with the molecular formula C14H13ClO2 . It is used in life science research and is known to be a COX1/2 inhibitor, a type of nonsteroidal anti-inflammatory drug .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . Another example is the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide via amide bond formation between naproxen and 2,2-diphenylethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The crystal structure of a similar compound, 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been reported .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
2-(6-methoxynaphthalen-2-yl)propanoyl Chloride is a notable intermediate in synthesizing various pharmaceutical compounds. For example, it is used in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010). Additionally, novel derivatives of this compound have been synthesized, showing significant antibacterial and antifungal activities, comparable to standard antimicrobial agents (Helal et al., 2013).
Metal Complex Formation
Research has also focused on forming metal complexes with this compound. For instance, metal complexes derivatives with different metal ions like Cd(II), Zn(II), Sn(II), Ni(II), and Cu(II) have been prepared, showing various structural and chemical properties, hinting at potential applications in material science and catalysis (Yousif et al., 2013).
Computational and Spectroscopic Studies
Computational and spectroscopic studies of 2-(6-methoxynaphthalen-2-yl)propanoic acid have been carried out to understand its molecular structure, electronic properties, and potential applications in nonlinear optical behavior and as a HIF1A expression inhibitor (Sakthivel et al., 2018).
Catalysis in Organic Synthesis
The compound has been used in Friedel-Crafts acylation reactions, serving as a key reactant in synthesizing valuable intermediates for pharmaceutical and organic chemicals. Studies have shown its utility in reactions catalyzed by zeolites and other acid catalysts, which are environmentally more favorable compared to traditional methods (Das & Cheng, 2000).
Solubility Studies
Research on the solubility of related compounds, like (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents has been conducted. These studies are crucial in pharmaceutical formulation and drug delivery system development (Yan et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODROGXCIVAQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

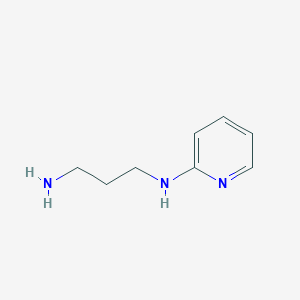


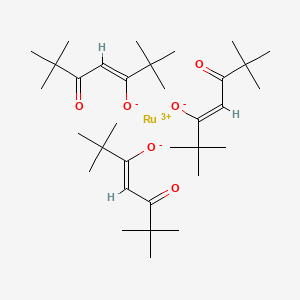
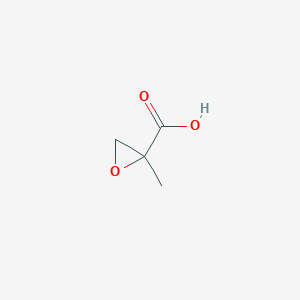
![N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3133350.png)
